5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

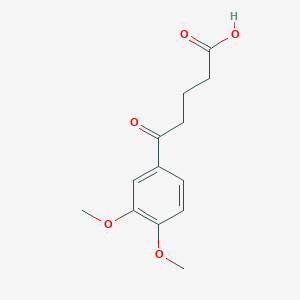

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-17-11-7-6-9(8-12(11)18-2)10(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPFAIMGNLXMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374339 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-55-6 | |

| Record name | 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4378-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its properties is crucial for its effective utilization in drug discovery and development. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of synthetic and analytical workflows to support researchers in their endeavors.

Introduction

This compound, also known as 3-(3,4-dimethoxybenzoyl)propanoic acid, is a keto acid that serves as a versatile building block in organic synthesis. Its structure, featuring a dimethoxyphenyl moiety, a ketone, and a carboxylic acid, provides multiple reactive sites for chemical modification. This makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is fundamental for optimizing reaction conditions, purification procedures, and for predicting the properties of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

| CAS Number | 4378-55-6 |

| Melting Point | 145-146 °C |

| Boiling Point (Predicted) | 451.8 °C at 760 mmHg |

| pKa (Predicted) | 4.62 ± 0.10 |

| logP (Predicted) | 1.5 |

| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with glutaric anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Caption: Synthetic workflow for this compound.

Detailed Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add 1,2-dimethoxybenzene (1.0 eq) and an anhydrous inert solvent (e.g., dichloromethane or nitrobenzene).

-

Addition of Catalyst: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Addition of Anhydride: Dissolve glutaric anhydride (1.1 eq) in the same inert solvent and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir vigorously until the solid dissolves.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed using standard analytical techniques.

Caption: Analytical workflow for product characterization.

Expected Analytical Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic Protons: Signals in the range of δ 7.5-6.9 ppm.

-

Methoxy Protons: Two singlets around δ 3.9 ppm (each integrating to 3H).

-

Aliphatic Protons: Multiplets corresponding to the -(CH₂)₃- chain between δ 3.2 and 2.0 ppm.

-

Carboxylic Acid Proton: A broad singlet typically above δ 10 ppm.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Carbonyl Carbons: Signals for the ketone and carboxylic acid carbons in the range of δ 200-175 ppm.

-

Aromatic Carbons: Signals between δ 155-110 ppm, including the carbons attached to the methoxy groups.

-

Methoxy Carbons: Signals around δ 56 ppm.

-

Aliphatic Carbons: Signals for the -(CH₂)₃- chain in the range of δ 35-20 ppm.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 252.

-

Key Fragments: Fragmentation is expected to occur via cleavage adjacent to the carbonyl groups, leading to characteristic fragments such as the 3,4-dimethoxybenzoyl cation (m/z = 165).

-

Role in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial starting material for the synthesis of more complex molecules with potential biological activity. Its utility in drug discovery can be represented as a logical workflow.

Caption: Logical workflow for the utilization of the title compound in drug discovery.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound, along with comprehensive experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating the efficient use of this versatile intermediate in the creation of novel therapeutic agents.

An In-Depth Technical Guide on 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, a valuable building block in organic synthesis and potential intermediate for pharmaceutical development. This document details its molecular structure, physicochemical properties, and a standard experimental protocol for its synthesis.

Molecular Structure and Properties

This compound is a keto-carboxylic acid featuring a dimethoxy-substituted phenyl ring. The presence of both a ketone and a carboxylic acid functional group makes it a versatile intermediate for a variety of chemical transformations.

Below is a summary of its key quantitative data:

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₅[1] |

| Molecular Weight | 252.26 g/mol [1] |

| CAS Number | 4378-55-6[1] |

| Melting Point | 145-146 °C[2] |

| Boiling Point | 451.8 °C at 760 mmHg[2] |

| Density | 1.183 g/cm³[2] |

| Flash Point | 172.1 °C[2] |

A 2D representation of the molecular structure is provided below to illustrate the arrangement of atoms and functional groups.

Caption: 2D Molecular Structure of this compound.

Experimental Protocols: Synthesis

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with succinic anhydride.[3][4][5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Detailed Experimental Protocol for Friedel-Crafts Acylation:

Materials:

-

Veratrole (1,2-dimethoxybenzene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry nitrobenzene or dichloromethane (solvent)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or acetic acid (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, a solution of succinic anhydride (1.0 equivalent) in dry nitrobenzene is prepared.

-

Catalyst Addition: The flask is cooled in an ice bath, and anhydrous aluminum chloride (2.2 equivalents) is added portion-wise with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

-

Substrate Addition: A solution of veratrole (1.0 equivalent) in dry nitrobenzene is then added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid with constant stirring. This hydrolyzes the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, followed by a saturated sodium bicarbonate solution to extract the acidic product.

-

Isolation: The aqueous bicarbonate layer is acidified with concentrated hydrochloric acid until the product precipitates out. The solid is collected by vacuum filtration and washed with cold water.

-

Purification: The crude product is dried and then recrystallized from a suitable solvent, such as ethanol or aqueous acetic acid, to yield pure this compound.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound via Friedel-Crafts acylation.

Caption: Experimental workflow for the synthesis of this compound.

References

In-Depth Technical Guide: Spectral Data for 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid (CAS No. 4378-55-6). The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is essential for the unequivocal identification, characterization, and quality control of this molecule in research and development settings.

Compound Overview

Systematic Name: this compound Alternative Name: 4-(3,4-dimethoxybenzoyl)butanoic acid CAS Number: 4378-55-6[1][2] Molecular Formula: C₁₃H₁₆O₅[1][2] Molecular Weight: 252.26 g/mol [1]

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available in search results |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These protocols are provided as a general guide and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300-600 MHz. Standard acquisition parameters are used, including a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75-150 MHz. A proton-decoupled sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the potassium bromide (KBr) pellet method is frequently used. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule, which generates ions in the gas phase.

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Logical Workflow for Spectral Data Acquisition

The following diagram illustrates the typical workflow for obtaining and integrating spectral data for the structural elucidation of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of an organic compound.

References

Navigating the Solubility Landscape of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility Profile

The molecular structure of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, featuring a polar carboxylic acid group, a ketone, and a less polar dimethoxyphenyl ring, suggests a nuanced solubility profile. The presence of the carboxylic acid moiety indicates potential solubility in polar protic solvents through hydrogen bonding. However, the hydrophobic nature of the dimethoxyphenyl group will influence its solubility in aqueous and non-polar organic solvents.

Based on these structural characteristics and solubility data for the related compound, veratric acid (3,4-dimethoxybenzoic acid), a qualitative prediction of solubility is presented in Table 1. Veratric acid, for instance, shows low solubility in water but higher solubility in organic solvents like alcohols and dimethylformamide.[1]

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The carboxylic acid group can form hydrogen bonds with protic solvents. Solubility is expected to be higher in alcohols compared to water due to the organic nature of the rest of the molecule. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can effectively solvate both the polar functional groups and the aromatic ring. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderately Soluble to Soluble | These solvents offer a balance of polarity that can accommodate the different functional groups of the molecule. |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | The carboxylic acid will be deprotonated to form a water-soluble salt.[2][3] |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Insoluble | The acidic conditions will suppress the ionization of the carboxylic acid, reducing its solubility in water.[3] |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are essential. The following protocols are adapted from established methodologies for determining the solubility of organic compounds.[4][5][6]

Protocol 1: Shake-Flask Method for Quantitative Solubility Determination

This method is considered the gold standard for determining equilibrium solubility.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. A small amount of undissolved solid should remain.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it immediately using a syringe filter to remove any undissolved particles.

-

Quantitatively analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Protocol 2: Qualitative Solubility Assessment

This rapid method is useful for initial screening of solvents.[2][3]

Materials:

-

This compound

-

A range of solvents in dropper bottles

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Place approximately 2-5 mg of this compound into a small test tube.

-

Add the selected solvent dropwise (approximately 0.1 mL at a time) up to a total volume of 1 mL, vortexing after each addition.

-

Observe for complete dissolution. The compound is considered "soluble" if it fully dissolves in ≤ 1 mL of the solvent. If not, it can be classified as "partially soluble" or "insoluble."

Visualizing Methodologies and Influencing Factors

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.

Caption: Experimental workflow for the shake-flask solubility determination method.

Caption: Key factors influencing the solubility of the target compound.

By utilizing the predictive information and the detailed experimental protocols provided in this guide, researchers can effectively characterize the solubility of this compound, enabling advancements in their respective fields of study.

References

Navigating the Therapeutic Potential of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents has led researchers to explore a wide array of chemical scaffolds. Among these, derivatives of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid represent a promising area of investigation. While direct and extensive research on the parent compound is limited, the biological activities of structurally similar molecules, particularly those containing dimethoxy and trimethoxyphenyl moieties, provide a strong rationale for their potential as anti-inflammatory, antimicrobial, and cytotoxic agents. This technical guide consolidates the available data on related compounds to inform future research and development efforts targeting derivatives of this compound.

Inferred Biological Activities and Potential Targets

Based on the analysis of structurally related compounds, derivatives of this compound are hypothesized to exhibit a range of biological activities. The presence of the dimethoxyphenyl group is a common feature in many biologically active molecules, contributing to interactions with various enzymes and receptors.

Anti-inflammatory Activity: The 3,4-dimethoxyphenyl moiety is found in compounds with known anti-inflammatory properties. Derivatives may target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Some studies on related triazole derivatives have shown anti-inflammatory effects.[1]

Anticancer and Cytotoxic Potential: Numerous studies have highlighted the antiproliferative effects of compounds containing the trimethoxyphenyl group, which shares structural similarities with the dimethoxyphenyl moiety. These compounds are often investigated for their ability to inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy. For instance, new 3,4,5-trimethoxyphenyl thiazole pyrimidines have been synthesized and evaluated for their in vitro anticancer activity.[2] Similarly, novel trimethoxyphenyl-based analogues have demonstrated cytotoxic potency against hepatocellular carcinoma cell lines.[3] The cytotoxic effects of a related compound, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, have been reported against human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines.[4]

Antimicrobial Activity: Moderate to high antimicrobial activity against various bacterial strains has been reported for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, suggesting that dimethoxyphenyl derivatives could also possess similar properties.[4]

Quantitative Data on Related Compounds

To provide a comparative baseline for future studies, the following table summarizes the available quantitative data on the biological activity of analogs of this compound. It is important to note that direct data for the specified parent compound is not available in the reviewed literature.

| Compound/Analog | Target/Assay | Cell Line/Organism | Result (IC₅₀/MIC) |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B Inhibition | Recombinant Human | 0.036 µM |

| 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) | Cytotoxicity | H358 (Lung Cancer) | Not specified |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytotoxicity | HepG2-CYP3A4 | 160.2 ± 5.9 µM |

| 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) | Cytotoxicity | HepG2 (Wild Type) | 233.0 ± 19.7 µM |

| (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one derivatives (Compounds 9, 10, 11) | Cytotoxicity | HepG2 | 1.38 to 3.21 μM |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are generalized protocols for key experiments relevant to assessing the biological activity of this compound derivatives, based on methodologies used for similar compounds.[5]

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed human cancer cell lines (e.g., A549 or HeLa) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate overnight for cell attachment.[5]

-

Compound Treatment: Replace the existing medium with fresh medium containing various concentrations of the test compound. Incubate for 24 to 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.[5]

-

Serial Dilution: Perform a serial dilution of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Observation: Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that shows no turbidity (no bacterial growth).

Visualizing Pathways and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.

Caption: Experimental workflow for the development and evaluation of novel compounds.

References

- 1. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Potential Therapeutic Targets of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the potential therapeutic applications of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. Due to a notable absence of direct research on this specific molecule, this document leverages data from structurally similar compounds, primarily its dichlorinated analog, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, to infer potential therapeutic targets and mechanisms of action. Preliminary evidence suggests that this class of compounds may exhibit anti-inflammatory, antimicrobial, and cytotoxic properties. This guide consolidates the available data on these analogs, presents detailed experimental protocols for future validation, and proposes hypothetical signaling pathways to direct further investigation into the therapeutic potential of this compound.

Introduction

This compound is a keto-acid containing a dimethoxyphenyl group. While direct studies on its biological activity are not currently available in the public domain, the analysis of structurally related molecules provides a foundation for hypothesizing its potential therapeutic value. Its close analog, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, has demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1] This suggests that this compound could serve as a lead compound for the development of new therapeutics in oncology, infectious diseases, and inflammatory disorders. This guide aims to provide a comprehensive overview of the plausible therapeutic targets and to furnish researchers with the necessary experimental frameworks to investigate these possibilities.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of its structural analogs, this compound is hypothesized to be active in the following areas:

-

Oncology: The cytotoxic effects observed for the dichlorophenyl analog against lung and cervical cancer cell lines suggest that this compound may also possess anticancer properties. The mechanism could involve the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

-

Inflammatory Disorders: The anti-inflammatory activity reported for related compounds suggests that potential targets could include enzymes in the eicosanoid pathway, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). Inhibition of these enzymes would reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Infectious Diseases: The antimicrobial activity of the dichlorophenyl analog against both Gram-positive and Gram-negative bacteria indicates a potential for this compound as an antibacterial agent. The mechanism may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or other vital cellular processes.

Quantitative Data from Structural Analogs

The following tables summarize the quantitative data available for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, which may serve as a proxy for the potential activity of the dimethoxyphenyl compound.

Table 1: Cytotoxicity Data for 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 25.0 ± 2.0 |

| HeLa | Cervical Cancer | 30.0 ± 3.0 |

Source: Benchchem. The primary study providing this data is not cited, limiting in-depth analysis of the experimental protocol.[2]

Table 2: Antimicrobial Activity of 5-(3,4-Dichlorophenyl)-5-oxovaleric Acid

| Organism | Gram Stain | Activity Level |

| Bacillus subtilis | Positive | High |

| Escherichia coli | Negative | Moderate |

| Pseudomonas aeruginosa | Negative | Moderate |

Source: Benchchem. The primary study providing this data is not cited, limiting in-depth analysis of the experimental protocol.[2]

Proposed Signaling Pathways and Mechanisms

To visualize the potential mechanisms of action, the following diagrams illustrate hypothetical signaling pathways that could be modulated by this compound, based on the activities of related compounds.

Caption: Hypothetical anti-inflammatory mechanism of action.

Caption: Hypothetical cytotoxic mechanism of action.

Detailed Experimental Protocols

To validate the hypothesized biological activities of this compound, the following detailed experimental protocols are proposed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

-

Cell Lines: A549 (human lung carcinoma), HeLa (human cervical cancer), and a non-cancerous control cell line (e.g., HEK293).

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.

-

Bacterial Strains: Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative).

-

Procedure:

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay measures the ability of the compound to inhibit the activity of COX enzymes.

-

Method: Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).

-

Procedure:

-

Incubate purified ovine COX-1 or human recombinant COX-2 with heme and the test compound for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin F2α (PGF2α) via ELISA.

-

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the data from its structural analog, 5-(3,4-Dichlorophenyl)-5-oxovaleric acid, provides a strong rationale for its investigation as a potential therapeutic agent. The proposed cytotoxic, anti-inflammatory, and antimicrobial activities warrant further exploration. The experimental protocols outlined in this guide offer a clear path for the systematic evaluation of these potential effects and the elucidation of the underlying mechanisms of action. Future research should focus on synthesizing and testing this compound in the described assays to confirm these hypotheses and to identify its specific molecular targets. Such studies will be crucial in determining the true therapeutic potential of this compound.

References

An In-depth Technical Guide to 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid: Synthesis, Characterization, and Proposed Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, a keto-acid of interest in synthetic and medicinal chemistry. While historical information regarding its initial discovery is not extensively documented in publicly available literature, this document details its physicochemical properties, a proposed synthetic route via Friedel-Crafts acylation, and methods for its characterization. In the absence of published biological data, this guide also puts forth a detailed, hypothetical workflow for the preliminary biological evaluation of this compound, with a focus on anticancer screening. This includes experimental protocols for cytotoxicity assays and a proposed signaling pathway for investigation, serving as a roadmap for future research into its potential therapeutic applications.

Introduction and Physicochemical Properties

This compound is an organic compound featuring a dimethoxy-substituted phenyl ring attached to a five-carbon valeric acid chain with a ketone group. Its structure suggests potential for further chemical modification and exploration of its biological activities.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid | [1][2] |

| CAS Number | 4378-55-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₆O₅ | [1][2][3] |

| Molecular Weight | 252.26 g/mol | [1][2] |

| Melting Point | 145-146 °C | [1] |

| Boiling Point | 451.8 °C at 760 mmHg | [1] |

| Density | 1.183 g/cm³ | [1] |

| Flash Point | 172.1 °C | [1] |

| XLogP3 | 2.1 | [1] |

Synthesis of this compound

The most plausible synthetic route to this compound is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (veratrole) with glutaric anhydride. This electrophilic aromatic substitution reaction is a well-established method for the formation of aryl ketones.

Proposed Synthetic Pathway

The synthesis involves the reaction of veratrole with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophile is an acylium ion generated from the reaction of glutaric anhydride with AlCl₃.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed method based on general procedures for Friedel-Crafts acylation.

Materials:

-

1,2-Dimethoxybenzene (Veratrole)

-

Glutaric anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (50 mL). Cool the flask in an ice-water bath.

-

Formation of Acylium Ion: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane (25 mL) and add it to the addition funnel. Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Acylation: After the addition is complete, dissolve 1,2-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane (25 mL) and add it to the addition funnel. Add the veratrole solution dropwise to the reaction mixture over 30 minutes.

-

Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the careful addition of a mixture of crushed ice (100 g) and concentrated HCl (20 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Structural Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques.

Spectroscopic Data

Expected Nuclear Magnetic Resonance (NMR) data for the verification of the compound's structure is outlined below.

¹H NMR (in CDCl₃, predicted):

-

Aromatic protons: Three signals in the range of δ 6.8-7.6 ppm. A doublet (δ ~6.9 ppm, J ≈ 8.5 Hz), a doublet of doublets (δ ~7.5 ppm, J ≈ 8.5, 2.0 Hz), and a doublet (δ ~7.6 ppm, J ≈ 2.0 Hz).

-

Methoxy groups: Two singlets at approximately δ 3.9 ppm (each integrating to 3H).

-

Aliphatic chain: A triplet at δ ~3.0 ppm (2H, -CH₂-CO-Ar), a triplet at δ ~2.4 ppm (2H, -CH₂-COOH), and a quintet at δ ~2.0 ppm (2H, -CH₂-CH₂-CH₂-).

-

Carboxylic acid proton: A broad singlet at δ > 10 ppm.

¹³C NMR (in CDCl₃, predicted):

-

Carbonyl carbons: Two signals at δ > 170 ppm (ketone and carboxylic acid).

-

Aromatic carbons: Six signals in the range of δ 110-155 ppm.

-

Methoxy carbons: Two signals around δ 56 ppm.

-

Aliphatic carbons: Three signals in the range of δ 20-40 ppm.

Proposed Biological Evaluation Workflow

As there is no readily available data on the biological activity of this compound, a systematic screening approach is proposed to investigate its potential as an anticancer agent.

References

An In-depth Technical Guide to the Homologs and Analogs of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the homologs and analogs of 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid, a chemical entity of interest in medicinal chemistry. The document details the synthesis, characterization, and biological evaluation of these compounds, with a focus on their potential as therapeutic agents. Quantitative data on their biological activities are summarized in structured tables for comparative analysis. Detailed experimental protocols for key synthetic and biological assays are provided to facilitate reproducibility and further research. Furthermore, this guide illustrates relevant biological pathways and experimental workflows using Graphviz diagrams, offering a visual representation of complex scientific concepts.

Introduction

This compound serves as a versatile scaffold in drug discovery due to the presence of the biologically important 3,4-dimethoxyphenyl (veratryl) group and a reactive keto-acid functionality. The veratryl moiety is found in numerous natural and synthetic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Modifications of the core structure of this compound, through the synthesis of its homologs and analogs, offer a promising avenue for the development of novel therapeutic agents with enhanced potency and selectivity. This guide explores the structure-activity relationships (SAR) of these derivatives and provides the necessary technical information for their synthesis and evaluation.

Homologs and Analogs: Synthesis and Physicochemical Properties

The synthesis of this compound and its derivatives typically involves a Friedel-Crafts acylation reaction between veratrole (1,2-dimethoxybenzene) and a suitable dicarboxylic acid anhydride, such as glutaric anhydride for the parent compound. Analogs can be prepared by varying the substituents on the aromatic ring or by modifying the dicarboxylic acid anhydride.

Synthesis of the Core Scaffold

A common synthetic route to this compound is the Friedel-Crafts acylation of veratrole with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of this compound

-

Materials: Veratrole, glutaric anhydride, anhydrous aluminum chloride, dichloromethane (anhydrous), hydrochloric acid (concentrated), ice, sodium sulfate (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve veratrole in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions, maintaining the temperature below 10 °C.

-

To this mixture, add a solution of glutaric anhydride in anhydrous dichloromethane dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Physicochemical Data of Selected Analogs

The following table summarizes the physicochemical properties of this compound and some of its reported analogs.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| This compound | 4378-55-6 | C₁₃H₁₆O₅ | 252.26 | 145-146 | [1] |

| 5-(3,4-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | 106591-88-2 | C₁₄H₁₈O₅ | 266.29 | - | [2] |

| 5-(3,5-Dimethoxyphenyl)-5-oxovaleric acid | 1402232-63-6 | C₁₃H₁₆O₅ | 252.26 | - | [3] |

Biological Activities and Structure-Activity Relationships

The biological activities of homologs and analogs of this compound are primarily focused on their anticancer potential. The 3,4-dimethoxyphenyl moiety is a key pharmacophore that contributes to the cytotoxic effects of these compounds.

Anticancer Activity

Several studies have reported the cytotoxic activity of compounds containing the 3,4,5-trimethoxyphenyl group, which is structurally related to the 3,4-dimethoxyphenyl moiety. These compounds often exert their anticancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

The following table presents the in vitro cytotoxic activity of selected analogs against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | < 10 | [4] |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | < 10 | [4] |

| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | HOP-92 (Lung) | > 10 | [4] |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung) | 0.15 | [5] |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | SW480 (Colon) | 3.68 | [5] |

Structure-Activity Relationship (SAR) Insights:

-

The presence of multiple methoxy groups on the phenyl ring is often associated with enhanced cytotoxic activity.

-

The nature of the heterocyclic ring system attached to the core scaffold significantly influences the anticancer potency.

-

Substitution on the terminal aryl group of the side chain can modulate the activity and selectivity.

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.[1][9][10][11][12]

-

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm or by using a fluorescent reporter.

-

Procedure (Turbidity-based):

-

Reconstitute purified tubulin in a polymerization buffer.

-

In a 96-well plate, add the tubulin solution to wells containing various concentrations of the test compound or controls (e.g., paclitaxel as a polymerization promoter and colchicine as an inhibitor).

-

Initiate polymerization by incubating the plate at 37 °C.

-

Monitor the change in absorbance at 340 nm over time using a plate reader.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Visualizations of Pathways and Workflows

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and initial biological screening of analogs.

Caption: General workflow for synthesis and screening.

Apoptosis Induction Pathway

Many cytotoxic compounds containing the dimethoxyphenyl moiety induce apoptosis. The diagram below shows a simplified intrinsic apoptosis pathway that can be affected by such compounds.

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

The homologs and analogs of this compound represent a promising class of compounds for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize biological activity and pharmacokinetic properties. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers aiming to explore this chemical space further. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to facilitate the rational design of more potent and selective drug candidates.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. 5-(3,4-DIMETHOXYPHENYL)-3-METHYL-5-OXOVALERIC ACID CAS#: 106591-88-2 [amp.chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid. The synthesis is achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for the formation of carbon-carbon bonds between aromatic compounds and acylating agents. In this procedure, veratrole (1,2-dimethoxybenzene) is acylated with glutaric anhydride in the presence of a Lewis acid catalyst, aluminum chloride. This application note includes a step-by-step experimental procedure, a summary of reagents and their quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic molecules. The presence of the dimethoxyphenyl group and the keto-acid functionality makes it a versatile building block for further chemical modifications. The Friedel-Crafts acylation is a classic and efficient method for the preparation of such aryl ketones. The reaction proceeds through the formation of an acylium ion from the acylating agent (glutaric anhydride) and the Lewis acid catalyst (aluminum chloride), which then undergoes electrophilic aromatic substitution with the electron-rich veratrole ring.

Data Presentation

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |

| Veratrole | C₈H₁₀O₂ | 138.16 | 13.8 | 0.1 | 1.0 |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 11.4 | 0.1 | 1.0 |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 29.3 | 0.22 | 2.2 |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 150 mL | - | - |

| 5% Hydrochloric Acid | HCl | 36.46 | ~200 mL | - | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

| Toluene | C₇H₈ | 92.14 | For recrystallization | - | - |

Expected Product:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Melting Point (°C) |

| This compound | C₁₃H₁₆O₅ | 252.26 | 25.2 | 145-146[1] |

Experimental Protocol

1. Reaction Setup:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0-5 °C in an ice-water bath with continuous stirring.

2. Addition of Reactants:

-

In a separate beaker, dissolve glutaric anhydride (11.4 g, 0.1 mol) in anhydrous dichloromethane (50 mL).

-

Add this solution to the dropping funnel.

-

Slowly add the glutaric anhydride solution to the stirred aluminum chloride suspension over a period of 30 minutes, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring for an additional 15 minutes at the same temperature.

-

In the dropping funnel, place a solution of veratrole (13.8 g, 0.1 mol) in anhydrous dichloromethane (50 mL).

-

Add the veratrole solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.

3. Reaction Progression:

-

After the addition of veratrole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. The color of the mixture will typically darken.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

4. Work-up:

-

After the reaction is complete, cool the mixture again in an ice-water bath.

-

Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

-

Stir the mixture until the ice has melted and the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with 5% hydrochloric acid (100 mL), followed by water (100 mL), and then with saturated sodium bicarbonate solution (2 x 100 mL) to remove any unreacted glutaric acid. Caution: Effervescence will occur during the bicarbonate wash.

-

Finally, wash the organic layer with brine (100 mL).

5. Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude solid from toluene to yield pure this compound as a crystalline solid.

-

Dry the purified product in a vacuum oven.

6. Characterization:

-

Determine the melting point of the purified product.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid via Friedel-Crafts Acylation

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds, specifically for the preparation of aryl ketones.[1][2] This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or an acid anhydride, mediated by a strong Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).[3][4] The resulting ketone products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. A key advantage of Friedel-Crafts acylation over alkylation is that the product is a deactivated ketone, which prevents further polysubstitution reactions.[1]

This document provides a detailed protocol for the synthesis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, a potentially valuable intermediate in drug development, through the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with glutaric anhydride.

Reaction Scheme

The overall reaction involves the acylation of veratrole at the electron-rich position para to one of the methoxy groups.

-

Aromatic Substrate: Veratrole (1,2-Dimethoxybenzene)

-

Acylating Agent: Glutaric Anhydride

-

Catalyst: Anhydrous Aluminum Chloride (AlCl₃)

-

Product: this compound (also known as 4-(3,4-dimethoxybenzoyl)butanoic acid)

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Physical and Chemical Properties of Reactants

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Veratrole | C₈H₁₀O₂ | 138.16 | 22-23 | 206-207 | 1.084 |

| Glutaric Anhydride | C₅H₆O₃ | 114.10 | 55-57 | 287 | 1.429 |

| Aluminum Chloride | AlCl₃ | 133.34 | 192.6 (sublimes) | 180 (sublimes) | 2.48 |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| CAS Number | 4378-55-6[5][6] |

| Molecular Formula | C₁₃H₁₆O₅[5][6] |

| Molecular Weight | 252.26 g/mol [5][6] |

| Appearance | White to off-white solid |

| Melting Point | 145-146 °C[5] |

| Theoretical Yield | Based on a similar reaction, a yield of approximately 78% can be expected. |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 11.5-10.0 (br s, 1H, -COOH), 7.61 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.54 (d, J=2.0 Hz, 1H, Ar-H), 6.92 (d, J=8.4 Hz, 1H, Ar-H), 3.95 (s, 3H, -OCH₃), 3.93 (s, 3H, -OCH₃), 3.06 (t, J=7.2 Hz, 2H, -COCH₂-), 2.50 (t, J=7.2 Hz, 2H, -CH₂COOH), 2.10 (quint, J=7.2 Hz, 2H, -CH₂CH₂CH₂-) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 198.5 (-C=O, ketone), 178.9 (-C=O, acid), 153.4 (Ar-C), 149.2 (Ar-C), 129.8 (Ar-C), 123.1 (Ar-CH), 110.1 (Ar-CH), 109.8 (Ar-CH), 56.1 (-OCH₃), 56.0 (-OCH₃), 37.8 (-COCH₂-), 33.2 (-CH₂COOH), 19.9 (-CH₂CH₂CH₂-) |

| IR (KBr, cm⁻¹) | 3200-2500 (broad, O-H stretch of COOH), 1705 (C=O stretch of COOH), 1670 (C=O stretch of ketone), 1590, 1520 (C=C aromatic stretch), 1270, 1140 (C-O stretch of ethers) |

Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation reactions.[7][8]

Materials and Equipment:

-

Veratrole (1,2-dimethoxybenzene)

-

Glutaric Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask with magnetic stirrer

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and recrystallization

Procedure:

-

Reaction Setup:

-

Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.

-

In the flask, suspend anhydrous aluminum chloride (2.2 eq., e.g., 0.22 mol, 29.3 g) in 100 mL of anhydrous dichloromethane (DCM).

-

Cool the suspension to 0 °C using an ice-water bath.

-

-

Formation of Acylium Ion:

-

In a separate beaker, dissolve glutaric anhydride (1.0 eq., e.g., 0.10 mol, 11.41 g) in 50 mL of anhydrous DCM.

-

Transfer this solution to the addition funnel.

-

Add the glutaric anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. The mixture may become thick.

-

-

Acylation Reaction:

-

After the addition is complete, dissolve veratrole (1.0 eq., e.g., 0.10 mol, 13.82 g) in 30 mL of anhydrous DCM.

-

Add the veratrole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Quenching:

-

Carefully and slowly pour the reaction mixture into a beaker containing 150 g of crushed ice and 50 mL of concentrated HCl. Caution: This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

-

Stir the resulting mixture until the ice has melted and the aluminum salts have dissolved.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of DCM.

-

Combine all organic layers.

-

-

Purification:

-

Wash the combined organic layer with 100 mL of 5% NaHCO₃ solution to remove any unreacted glutaric acid. Repeat until effervescence ceases.

-

Wash the organic layer with 100 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and remove the solvent (DCM) using a rotary evaporator to yield the crude product.

-

-

Recrystallization:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to obtain the pure this compound.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Determine the final yield and characterize the product by melting point, NMR, and IR spectroscopy.

-

Diagrams

Mechanism and Workflow Visualization

The following diagrams illustrate the chemical mechanism and the experimental workflow for the synthesis.

Caption: Reaction mechanism for the synthesis of the target compound.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. scbt.com [scbt.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols for the Purification of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the purification of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid, a key intermediate in various synthetic pathways. The primary methods detailed are recrystallization and flash column chromatography, designed to effectively remove common impurities derived from its synthesis, which typically involves the Friedel-Crafts acylation of veratrole with glutaric anhydride. This document includes quantitative data on expected purity and yield, step-by-step experimental procedures, and graphical representations of the purification workflows to ensure reproducible and high-purity outcomes.

Introduction

This compound is a valuable building block in the synthesis of a range of pharmaceutical compounds. Its purity is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. The most common route to its synthesis is the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with glutaric anhydride. This reaction, while generally efficient, can lead to several impurities, including unreacted starting materials, polysubstituted byproducts, and positional isomers. Therefore, robust purification methods are essential.

This document outlines two primary purification strategies: recrystallization, a cost-effective method for bulk purification, and flash column chromatography, a technique for achieving very high purity, particularly for smaller batches or when stringent purity is required.

Potential Impurities

Understanding the potential impurities is crucial for selecting and optimizing the purification method. The primary impurities arising from the Friedel-Crafts acylation of veratrole with glutaric anhydride may include:

-

Veratrole: Unreacted starting material.

-

Glutaric Anhydride and Glutaric Acid: Unreacted starting material and its hydrolyzed form.

-

Positional Isomers: Acylation at different positions on the veratrole ring.

-

Polysubstituted Products: Di-acylation of the veratrole ring.

-

Reaction Solvents and Catalysts: Residual solvents (e.g., nitrobenzene, dichloromethane) and catalyst residues (e.g., aluminum chloride).

Purification Methods

Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility. The crude this compound is dissolved in a hot solvent and then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.

Quantitative Data for Recrystallization

| Parameter | Value |

| Solvent System | Ethanol/Water (approx. 1:2 v/v) |

| Initial Purity (Crude) | 85-95% |

| Final Purity (After 1 Recrystallization) | >98% |

| Recovery Yield | 80-90% |

| Melting Point (Pure) | 145-146°C |

Experimental Protocol: Recrystallization

-

Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.

Flash Column Chromatography

Flash column chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate compounds based on their polarity. This method is highly effective for removing closely related impurities.

Quantitative Data for Flash Column Chromatography

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (gradient) |

| Initial Purity (Crude) | 85-95% |

| Final Purity | >99% |

| Recovery Yield | 70-85% |

Experimental Protocol: Flash Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column. Allow the silica to settle, and then equilibrate the column with the starting eluent (e.g., 90:10 hexane:ethyl acetate).

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.

-

Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualization of Workflows

Recrystallization Workflow

Caption: Workflow diagram for the purification of this compound by recrystallization.

Flash Column Chromatography Workflow

Caption: Workflow diagram for the purification of this compound by flash column chromatography.

Conclusion

The choice between recrystallization and flash column chromatography for the purification of this compound will depend on the scale of the synthesis, the initial purity of the crude product, and the required final purity. Recrystallization is a robust and economical method for large-scale purification, typically yielding a product with greater than 98% purity. For applications demanding higher purity (>99%), or for the separation of closely related impurities, flash column chromatography is the preferred method. The protocols provided herein are designed to be clear, reproducible, and effective for researchers and professionals in the field of drug development.

Application Notes and Protocols for HPLC Analysis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed for accuracy, precision, and robustness, making it suitable for routine quality control, stability studies, and research applications in drug development. Detailed experimental protocols for sample preparation, instrument setup, and data analysis are provided, along with tables summarizing key validation parameters.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. A reliable and validated analytical method is crucial for ensuring its purity, stability, and overall quality throughout the drug development process. This application note details a reversed-phase HPLC (RP-HPLC) method that provides excellent separation and quantification of the target analyte.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₆O₅ |

| Molecular Weight | 252.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 145-146 °C |

| Solubility | Soluble in methanol, acetonitrile, and aqueous bases. |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity ≥ 99%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Orthophosphoric acid (85%)

-

Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 278 nm |

| Run Time | 10 minutes |

Preparation of Solutions

3.3.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 500 mL of acetonitrile with 500 mL of 0.1% phosphoric acid in water. The 0.1% phosphoric acid solution is prepared by adding 1 mL of 85% orthophosphoric acid to 1 L of deionized water. Degas the mobile phase prior to use.

3.3.2. Standard Solution Preparation